molecular formula C8H5N3O4 B14849283 (6-Cyano-4-nitropyridin-2-YL)acetic acid

(6-Cyano-4-nitropyridin-2-YL)acetic acid

Cat. No.: B14849283
M. Wt: 207.14 g/mol
InChI Key: RJIRCBIOSHLDDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyano-4-nitropyridin-2-YL)acetic acid typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Cyano-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the cyano or nitro positions .

Mechanism of Action

The mechanism of action of (6-Cyano-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro and cyano groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components . Additionally, the cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyano-4-nitropyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a cyano group, nitro group, and acetic acid moiety makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-(6-cyano-4-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5N3O4/c9-4-6-2-7(11(14)15)1-5(10-6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

RJIRCBIOSHLDDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C#N)[N+](=O)[O-]

Origin of Product

United States

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